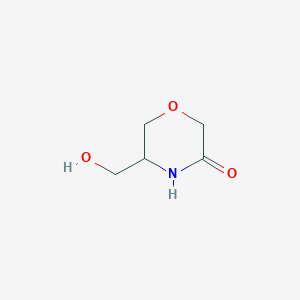

5-(Hydroxymethyl)morpholin-3-one

描述

Significance of Nitrogen and Oxygen Heterocycles in Organic and Medicinal Chemistry

Heterocyclic compounds are fundamental to the field of chemistry, with a vast number of both natural and synthetic molecules incorporating these structural motifs. Those containing nitrogen and oxygen atoms are particularly noteworthy. It is estimated that over 85% of all biologically active chemical entities contain a heterocycle. bldpharm.com Specifically, nitrogen-containing heterocycles are present in approximately 60% of unique small-molecule drugs approved by the FDA, while oxygen heterocycles are the second most common type found in such pharmaceuticals. bldpharm.combldpharm.com

Overview of Morpholinone Derivatives as Privileged Structural Motifs

Within the broad class of nitrogen and oxygen-containing heterocycles, the morpholine (B109124) and morpholinone scaffolds have emerged as "privileged structures." bldpharm.com This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is featured in numerous approved and experimental drugs. bldpharm.comlookchem.com

The morpholinone core, which is a morpholine ring containing a ketone group (a carbonyl group within the ring), is a key intermediate in many industrial and organic syntheses. lookchem.com This scaffold and its derivatives are associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. bldpharm.comlookchem.com The utility of the morpholinone structure stems from its advantageous physicochemical and metabolic properties, as well as the existence of facile and efficient synthetic routes for its preparation. bldpharm.com This versatility allows medicinal chemists to systematically modify the scaffold to create libraries of compounds for screening against various diseases.

Positioning of 5-(Hydroxymethyl)morpholin-3-one as a Key Synthetic Intermediate and Building Block

This compound is a specific derivative of the morpholinone scaffold that is gaining recognition as a valuable synthetic intermediate. Its structure features the core morpholin-3-one (B89469) ring, with a hydroxymethyl (-CH₂OH) group attached at the 5-position. This hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the extension of the molecular structure.

The compound exists as a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (S)-5-(Hydroxymethyl)morpholin-3-one and (R)-5-(Hydroxymethyl)morpholin-3-one. The availability of these specific stereoisomers is particularly important in pharmaceutical development, where often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.

The commercial availability of this compound and its individual enantiomers as building blocks underscores its role as a key intermediate for synthetic chemists. bldpharm.combldpharm.com It serves as a starting material for the construction of more complex molecules, particularly in the discovery and development of new potential therapeutic agents. While detailed research findings on its specific applications are still emerging, its classification as a chiral, functionalized heterocyclic building block positions it as a compound of significant interest for future synthetic and medicinal chemistry research.

Chemical Compound Data

Below are the details for the chemical compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅H₉NO₃ | 131.13 |

| (S)-5-(Hydroxymethyl)morpholin-3-one | C₅H₉NO₃ | 131.13 |

| (R)-5-(Hydroxymethyl)morpholin-3-one | C₅H₉NO₃ | 131.13 |

| Morpholine | C₄H₉NO | 87.12 |

| Morpholin-3-one | C₄H₇NO₂ | 101.10 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXDWRHDVNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648566 | |

| Record name | 5-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073338-64-3 | |

| Record name | 5-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 Hydroxymethyl Morpholin 3 One Scaffolds

Functional Group Interconversions of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for synthetic manipulation, enabling its conversion into various other functional groups. solubilityofthings.commit.edu These interconversions are fundamental for elaborating the core structure into more complex derivatives. solubilityofthings.com

Key transformations of the C5-hydroxy or hydroxymethyl group include oxidation and elimination reactions. For instance, 5-hydroxymorpholinones can be oxidized to the corresponding morpholine-3,5-diones. researchgate.netnih.gov This reaction converts the secondary alcohol at the C5 position into a ketone. Similarly, acid-catalyzed elimination reactions can be performed on 5-hydroxymorpholinones, leading to the formation of 5,6-didehydro-morpholin-3-ones, which introduces an endocyclic double bond. researchgate.net Another documented transformation involves the conversion of the hydroxymethyl group into an iodomethyl group, which can then undergo base-induced elimination to yield a 5-methylene-1,4-oxazin-3(4H)-one derivative. researchgate.net

Table 1: Representative Functional Group Interconversions at C5

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Hydroxymorpholinone | CrO₃ | Morpholine-3,5-dione | Oxidation | nih.gov |

| 5-Hydroxymorpholinone | Acid Catalyst | 5,6-Didehydro-morpholin-3-one | Elimination | researchgate.netnih.gov |

| 5-Iodomethylmorpholinone | Base | 5-Methylene-1,4-oxazin-3(4H)-one | Elimination | researchgate.net |

Modifications and Derivatizations of the Morpholin-3-one (B89469) Ring System

The morpholin-3-one ring itself offers multiple avenues for derivatization, including reactions at the ring nitrogen, the carbonyl group, and the carbon backbone.

Nucleophilic substitution reactions are a common class of reactions where an electron-rich species attacks an electron-deficient center, replacing a leaving group. wikipedia.org In the context of the morpholin-3-one ring, the nitrogen atom is a primary site for substitution. It can act as a nucleophile to react with various electrophiles, such as alkyl halides or acyl chlorides, in a process known as N-alkylation or N-acylation. nih.gov For example, 4-benzylmorpholin-3-one (B1279983) can be synthesized by treating morpholin-3-one with sodium hydride and benzyl (B1604629) bromide. nih.gov

This N-functionalization can significantly influence the reactivity of the rest of the molecule. For instance, blocking the amide nitrogen with a benzyl group alters the course of subsequent reactions at the C2-carbonyl position. nih.gov While direct nucleophilic or electrophilic substitutions on the carbon atoms of the morpholinone ring are less commonly documented for this specific scaffold, the principles of such reactions are central to organic chemistry. masterorganicchemistry.comgatech.edu

The carbonyl group in the morpholin-3-one ring is an electrophilic center susceptible to attack by nucleophiles. studyrocket.co.uklibretexts.org A notable transformation is the reaction of morpholin-3-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride. This reaction, a variation of the Vilsmeier-Haack reaction, yields morpholine-3,3-diylbisphosphonate. nih.gov However, if the nitrogen atom is protected, for instance with a benzyl group, the reaction instead produces a dehydrophosphonate, specifically diethyl N-benzyl-2,3-dehydromorpholin-3-ylphosphonate. nih.gov This highlights how modification at one site (the nitrogen atom) can direct the reactivity at another (the carbonyl group).

Table 2: Carbonyl Modifications of Morpholin-3-one Derivatives

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholin-3-one | P(OEt)₃, POCl₃ | Morpholine-3,3-diylbisphosphonate | Satisfactory | nih.gov |

| 4-Benzylmorpholin-3-one | P(OEt)₃, POCl₃ | Diethyl 4-benzyl-5,6-dihydro-2H-1,4-oxazin-3-ylphosphonate | Major Product | nih.gov |

The stability of the morpholin-3-one ring allows it to be carried through many synthetic steps, but under certain conditions, it can undergo ring-opening or rearrangement. Ring-opening polymerization of the related N-acyl morpholin-2-ones is a known process to generate functionalized poly(aminoesters), demonstrating the potential for ring cleavage in these heterocyclic systems. acs.orgmdpi.com

For the morpholin-3-one system, rearrangements can be induced. A documented example is the base-induced elimination reaction of 5-iodomethylmorpholinones, which, instead of a simple elimination, results in the formation of 5-methyl-2H-1,4-oxazin-3(4H)-ones, indicating a rearrangement of the heterocyclic core. researchgate.net Additionally, syntheses starting from other ring systems can lead to morpholines through ring-opening and subsequent cyclization, such as the base-catalyzed reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates to yield morpholine (B109124) hemiaminals. acs.orgnih.gov

Stereochemical Control and Regioselectivity in Transformations

Controlling the stereochemistry and regioselectivity of reactions is crucial in modern organic synthesis. In transformations involving the 5-(hydroxymethyl)morpholin-3-one scaffold, the pre-existing stereocenter at the C5 position can influence the stereochemical outcome of subsequent reactions, a concept known as substrate control. youtube.com

The conformational preferences of the morpholine ring, governed by factors like the avoidance of steric strain (e.g., pseudo A1,3 strain between substituents on the nitrogen and at C3) and stereoelectronic effects like the anomeric effect, can dictate the diastereoselectivity of reactions. acs.orgnih.gov For example, in the synthesis of substituted morpholines, the incoming groups adopt specific axial or equatorial positions to minimize these strains, leading to a high degree of stereocontrol. acs.org

Regioselectivity, the control of which functional group reacts in a multifunctional molecule, is also a key consideration. researchgate.netnih.gov The synthesis of substituted pyrroles from secondary cyclic amines like morpholine demonstrates exclusive product formation depending on the reaction conditions and the nature of the other reactants. nih.gov In the context of this compound, the different reactivity of the hydroxyl, amide, and carbonyl groups allows for selective transformations, such as the N-alkylation and carbonyl phosphonylation reactions discussed previously. nih.gov

Formation of Complex Fused and Spirocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems, including fused and spirocyclic structures.

Spirocyclic morpholinones can be synthesized through various strategies. One approach involves the ring closure of α-(2-chloroethoxy)-amides under basic conditions. nih.gov For example, glycopyranosylidene-spiro-morpholinones have been prepared from glyculopyranosonamide derivatives, where the spiro-morpholinone ring is formed via intramolecular cyclization. nih.gov These spiro compounds can then be further transformed, for instance, through oxidation of a C5-hydroxyl group to a spiro-morpholine-dione. nih.gov Another powerful method involves the reaction of isatin (B1672199) spiro-epoxides with an azide (B81097) nucleophile, followed by O-propargylation and an intramolecular 1,3-dipolar cycloaddition to create complex spirooxindole-derived morpholine-fused-1,2,3-triazoles. nih.gov

Fused ring systems can also be generated. In one reported case, a cascade reaction involving a diester substrate led to spontaneous intramolecular transesterification, yielding a 6/5 fused ring system attached to the morpholine core. acs.org These examples underscore the utility of the morpholinone template in constructing intricate, three-dimensional molecules of potential interest in medicinal and materials chemistry.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 5-(Hydroxymethyl)morpholin-3-one in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. azooptics.comyoutube.com

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment within the molecule. jeol.com The integration of these signals reveals the relative number of protons in each environment, while the chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. azooptics.com For instance, protons adjacent to the electronegative oxygen and nitrogen atoms of the morpholine (B109124) ring are expected to appear at higher chemical shifts (downfield). jeol.com The splitting pattern, or multiplicity, of each signal arises from spin-spin coupling with neighboring protons and provides direct evidence of atomic connectivity. jeol.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. bas.bg Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive correlations between protons and carbons, confirming the complete bonding framework of the molecule. bas.bgresearchgate.net The morpholine ring typically adopts a chair conformation, which can be confirmed by analyzing the coupling constants between protons on the ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 4.0 - 4.5 | Doublet of Doublets (dd) |

| H-5 | 3.8 - 4.2 | Multiplet (m) |

| H-6 (axial) | 3.0 - 3.5 | Multiplet (m) |

| H-6 (equatorial) | 3.6 - 4.0 | Multiplet (m) |

| -CH₂OH | 3.5 - 3.9 | Multiplet (m) |

| -OH | Broad singlet | Singlet (s) |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 65 - 75 |

| C-3 (C=O) | 165 - 175 |

| C-5 | 50 - 60 |

| C-6 | 40 - 50 |

Note: Predicted values are based on general principles and data for similar morpholine structures. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. The molecular formula of the compound is C₅H₉NO₃, corresponding to a molecular weight of approximately 131.13 g/mol . bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the parent molecule, distinguishing it from other compounds with the same nominal mass. When the molecule is ionized in the mass spectrometer, it forms a molecular ion [M]⁺. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure. For this compound, common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or cleavage of the morpholine ring.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₀NO₃⁺ | 132.06 | Protonated molecular ion |

| [M]⁺ | C₅H₉NO₃⁺ | 131.05 | Molecular ion |

| [M-H₂O]⁺ | C₅H₇NO₂⁺ | 113.04 | Loss of water |

| [M-CH₂OH]⁺ | C₄H₆NO₂⁺ | 100.04 | Loss of hydroxymethyl group |

X-ray Diffraction Techniques for Solid-State Structure Determination

For this compound that exists as a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and conformation.

The analysis reveals the specific conformation of the six-membered morpholine ring, which is typically a chair-like structure, similar to cyclohexane. ebi.ac.uk X-ray diffraction data also elucidates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the N-H group, the hydroxyl group, and the carbonyl oxygen. ebi.ac.uk These interactions are crucial for understanding the physical properties of the solid material.

Table 3: Typical Crystallographic Parameters for a Morpholine Ring Derivative

| Parameter | Typical Value |

|---|---|

| C-C Bond Length | 1.52 - 1.54 Å |

| C-N Bond Length | 1.45 - 1.48 Å |

| C-O Bond Length | 1.42 - 1.44 Å |

| C-N-C Angle | ~112° |

| C-O-C Angle | ~112° |

Note: These are generalized values for morpholine-containing structures. Specific values for this compound would require experimental determination.

Chiroptical Methods for Enantiomeric Purity Assessment

The carbon atom at position 5 of the morpholine ring is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers, (R) and (S). bldpharm.com Chiroptical methods are essential for determining the absolute configuration and assessing the enantiomeric purity of a sample.

Circular Dichroism (CD) spectroscopy is a primary technique used for this purpose. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a unique CD spectrum that is a mirror image of the other. mdpi.com By comparing the experimental spectrum of a sample to that of a known enantiomerically pure standard, the absolute configuration can be assigned. Furthermore, the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers, allowing for the precise determination of enantiomeric excess (ee). Vibrational Circular Dichroism (VCD) is another powerful technique that provides detailed stereochemical information based on the infrared vibrations of the molecule. rsc.org

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are indispensable for assessing the chemical purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to detect and quantify any impurities present in a sample. rsc.org

For the separation of the (R) and (S) enantiomers, specialized chiral chromatography is required. nih.gov This is most commonly achieved using chiral HPLC, which employs a chiral stationary phase (CSP). uff.br The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs are frequently used for this purpose. nih.gov The development of a robust chiral HPLC method is crucial for both analytical-scale determination of enantiomeric purity and for preparative-scale isolation of individual enantiomers. uff.br

Isotopic Labeling for Mechanistic Studies and Tracing

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.gov In this approach, one or more atoms in the this compound molecule are replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). youtube.comeurisotop.com

Because the substitution of an isotope like deuterium for hydrogen can alter the rate of metabolic reactions (a phenomenon known as the kinetic isotope effect), deuterated compounds are valuable tools in drug discovery to potentially enhance pharmacokinetic properties. nih.govyoutube.comcapes.gov.br

When an isotopically labeled compound is introduced into a biological system, its journey and transformation into metabolites can be tracked using mass spectrometry, which detects the mass shift due to the heavier isotope, or by NMR spectroscopy. nih.govresearchgate.net This allows researchers to unambiguously identify metabolic pathways, determine the structures of metabolites, and gain deep insights into the biochemical processes the molecule undergoes. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Hydroxymethyl Morpholin 3 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and properties of 5-(Hydroxymethyl)morpholin-3-one. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for understanding its reactivity and spectroscopic behavior.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another significant output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich sites, appearing as red or yellow regions on the MEP map, while the hydrogen atoms, particularly the one on the hydroxyl group, would be electron-poor (blue regions). mdpi.com This information is vital for predicting non-covalent interactions, such as hydrogen bonding.

Table 1: Exemplary Calculated Electronic Properties for a Heterocyclic Compound (by analogy)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

| Electron Affinity | 1.0 eV | Energy released when an electron is added |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

Conformational Analysis and Stereochemical Predictions

The flexible nature of the morpholin-3-one (B89469) ring and the presence of a stereocenter at the C5 position necessitate a thorough conformational analysis. Computational methods are employed to identify the most stable conformations of this compound and to predict the stereochemical outcomes of its synthesis.

Conformational analysis typically involves a systematic search of the potential energy surface. This can be achieved through various computational techniques, including molecular mechanics methods for an initial scan, followed by more accurate quantum mechanical calculations (like DFT) for the refinement of the energies of the identified low-energy conformers. The morpholine (B109124) ring can adopt several conformations, such as chair, boat, and twist-boat. For morpholin-3-one, the chair conformation is generally expected to be the most stable. The orientation of the hydroxymethyl group (axial vs. equatorial) at the C5 position will significantly influence the relative stability of these conformers.

Theoretical calculations can also predict the relative energies of the different stereoisomers. For (S)-5-(Hydroxymethyl)morpholin-3-one, computational modeling can help in understanding the spatial arrangement of the atoms and the resulting diastereomeric preferences in its reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, the synthesis of morpholin-3-one derivatives can be studied computationally to understand the regioselectivity and stereoselectivity of the reactions. DFT calculations can be used to model the reaction coordinates and determine the structures and energies of the transition states. This information can help in optimizing reaction conditions to favor the formation of the desired product.

Furthermore, the reactivity of the functional groups in this compound, such as the lactam, the secondary amine, and the primary alcohol, can be explored through computational studies. For instance, the susceptibility of the carbonyl group to nucleophilic attack or the acidity of the N-H and O-H protons can be predicted.

Molecular Docking and Ligand-Protein Interaction Studies of Derivatives

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). hilarispublisher.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. iu.edunih.gov For derivatives of this compound, molecular docking studies can be used to explore their potential as inhibitors of various protein targets. nih.gov

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. diva-portal.org These scoring functions estimate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov Studies on related morphinan-6-ones have shown that specific interactions, such as hydrogen bonds with key amino acid residues in the receptor's active site, are critical for binding affinity and biological activity. nih.gov

Molecular dynamics (MD) simulations can be subsequently employed to study the dynamic behavior of the ligand-protein complex over time. hilarispublisher.com MD simulations provide a more realistic representation of the physiological environment and can reveal important information about the stability of the binding mode, the role of water molecules, and conformational changes in the protein upon ligand binding. diva-portal.org

Table 2: Representative Molecular Docking Results for Morpholinone Derivatives with a Target Protein (Illustrative)

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | TYR123, SER154, HIS210 | 2 |

| Derivative B | -7.9 | TYR123, ASN155 | 1 |

| Derivative C | -9.2 | TYR123, SER154, ARG214 | 3 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. The specific values and residues would depend on the actual protein target and the chemical structure of the derivatives.

Applications of 5 Hydroxymethyl Morpholin 3 One As a Versatile Chemical Scaffold

Role in Asymmetric Organic Synthesis

Asymmetric synthesis is a critical field of chemistry focused on the selective production of a single stereoisomer of a chiral compound. The enantiopure forms of 5-(hydroxymethyl)morpholin-3-one, namely (R)-5-(hydroxymethyl)morpholin-3-one and (S)-5-(hydroxymethyl)morpholin-3-one, are classified as valuable chiral building blocks for this purpose. bldpharm.combldpharm.com Their utility stems from the fixed stereochemistry at the C5 position, which can be used to control the formation of new stereocenters in subsequent reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction toward a specific stereochemical outcome. wikipedia.org After the desired chiral center has been created, the auxiliary is removed. The rigid, chiral framework of this compound makes it suitable for use as a chiral auxiliary or inducer. By attaching this scaffold to a prochiral substrate, one face of the substrate is sterically shielded, forcing an incoming reagent to attack from the less hindered face. This directed attack results in the preferential formation of one enantiomer over the other. For instance, similar morpholine-based structures have been successfully employed as chiral auxiliaries in reactions to produce specific diastereoisomers, which can later be separated to yield the target enantiopure molecules. thieme-connect.de

Beyond temporary use as an auxiliary, this compound serves as an enantiopure building block where its core structure is permanently integrated into the final, more complex molecule. bldpharm.combldpharm.com In this role, the inherent chirality of the starting morpholinone is transferred to the target molecule. Chemists can leverage the functional groups of the molecule—the secondary amine, the hydroxyl group, and the carbonyl group—to elaborate the structure through various chemical transformations. This approach is fundamental in the synthesis of natural products and pharmaceutical agents, where specific stereochemistry is often essential for biological activity. wikipedia.org

Table 1: Applications in Asymmetric Synthesis

| Application Type | Description | Key Feature Utilized |

|---|---|---|

| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org | The rigid, chiral morpholine (B109124) framework provides steric hindrance to control the approach of reagents. thieme-connect.de |

| Enantiopure Building Block | The chiral scaffold is permanently incorporated into the structure of a more complex target molecule. bldpharm.combldpharm.com | The inherent stereocenter at C5 is preserved in the final product, defining its absolute stereochemistry. thieme-connect.de |

The structure of this compound is derived from an amino acid, making it an excellent precursor for the synthesis of novel, non-proteinogenic amino acids and chiral amino alcohols. These target molecules are crucial components in many biologically active peptides and pharmaceuticals, such as protease inhibitors. researchgate.net Synthetic routes can involve ring-opening of the morpholinone lactam to reveal a modified amino acid structure. Alternatively, the hydroxymethyl group can be chemically altered, and subsequent transformations can yield a variety of chiral amino alcohols. The use of enantiopure this compound ensures that the resulting amino acids or amino alcohols are also enantiomerically pure. thieme-connect.deresearchgate.net

Scaffold for the Synthesis of Heterocyclic Compound Libraries

In modern drug discovery, large collections of structurally related compounds, known as chemical libraries, are synthesized and screened for biological activity. The this compound core is an ideal scaffold for generating such libraries of heterocyclic compounds. bldpharm.com The morpholine moiety is a "privileged" scaffold, meaning it appears in numerous bioactive compounds and can interact with a wide range of biological targets. nih.gov

Starting with the this compound core, chemists can perform a series of reactions to introduce diversity at multiple points on the molecule. For example:

The secondary amine can be alkylated or acylated.

The hydroxyl group can be converted into other functional groups or used as a handle to attach different fragments.

The lactam ring can be modified.

Methods like the Petasis three-component reaction have been used with similar amino alcohol-derived structures to rapidly generate molecular diversity, creating libraries of compounds for high-throughput screening. thieme-connect.de

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target within a complex cellular environment. nih.govnih.govmdpi.com They are indispensable tools for studying biological pathways and validating new drug targets. researchgate.netchemicalprobes.org The this compound scaffold can serve as the foundation for developing such probes due to the favorable properties of the morpholine ring and the potential for chemical modification. nih.gov

The development of a potent and selective chemical probe often relies on a process of rational design and the systematic study of structure-activity relationships (SAR). drugdesign.org SAR involves synthesizing a series of analogs of a "hit" compound and evaluating how each structural modification affects its biological activity. mdpi.com

Starting with the this compound scaffold, a rational design strategy would involve creating a library of derivatives where specific parts of the molecule are altered. mdpi.com For example, the aromatic or aliphatic groups could be attached to the nitrogen, or the hydroxymethyl group could be esterified or etherified. These new compounds are then tested in biological assays.

The results of these tests build an SAR profile, which reveals:

Pharmacophore: The key structural features essential for biological activity. nih.gov

Steric and Electronic Requirements: Information on the size, shape, and electronic properties needed to optimize the interaction with the biological target. drugdesign.org

Selectivity: How modifications affect the probe's binding to its intended target versus off-targets.

This iterative process of design, synthesis, and testing allows researchers to refine the initial hit compound into a highly potent and selective chemical probe suitable for studying complex biological systems. nih.govnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (R)-5-(Hydroxymethyl)morpholin-3-one |

| (S)-5-(Hydroxymethyl)morpholin-3-one |

| This compound |

Probes for Enzyme Inhibition Studies

While direct studies employing this compound as a standalone probe for enzyme inhibition are not extensively documented in publicly available literature, the morpholin-3-one (B89469) scaffold is a well-established pharmacophore in the design of various enzyme inhibitors. ontosight.ai Its structural features, including the lactam group and the ether oxygen, allow it to participate in crucial hydrogen bonding and other interactions within enzyme active sites. The hydroxymethyl group at the C-5 position offers a key vector for modification and for establishing additional interactions, potentially enhancing potency and selectivity.

The broader morpholine ring system is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to inhibit a wide range of enzymes. jchemrev.comresearchgate.net For instance, derivatives of the morpholine scaffold have been instrumental in the development of potent inhibitors for critical enzyme families, such as kinases. The oxygen atom of the morpholine moiety can act as a hydrogen bond acceptor, interacting with the hinge region of protein kinases, a common feature of ATP-competitive inhibitors. nih.govresearchgate.net

Research into morpholin-3-one derivatives has shown their potential as inhibitors of specific enzymes. A notable example involves a series of novel morpholin-3-one fused quinazoline (B50416) derivatives, which were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Several of these compounds displayed significant inhibitory activity, with IC₅₀ values under 1 µM. nih.gov The most effective compounds also showed strong antiproliferative activity against certain cancer cell lines. nih.gov Molecular docking studies suggest that the morpholin-3-one portion of these molecules plays a key role in their binding mechanism. nih.gov

Similarly, the morpholine scaffold is a core component of dual PI3K/mTOR inhibitors, such as PKI-587. nih.gov In these complex molecules, the morpholine group contributes to the binding affinity by forming hydrogen bonds with key amino acid residues in the enzyme's ATP binding pocket, such as Val 851 in PI3Kα. nih.gov The development of inhibitors with dramatic selectivity for mTOR over PI3Kα has been achieved by modifying the morpholine ring, for example, by creating bridged morpholine structures that can fit into a deeper pocket within the mTOR active site. researchgate.net

The table below summarizes examples of enzyme inhibitors that incorporate the morpholine or morpholin-3-one scaffold, highlighting the versatility of this structural motif.

| Inhibitor Class/Example | Target Enzyme(s) | Key Findings |

| Morpholin-3-one fused quinazolines | EGFR Tyrosine Kinase | Compound a8 showed potent inhibitory activity (IC₅₀ = 53.1 nM) against EGFR(wt). nih.gov |

| Morpholino-triazines (e.g., PKI-587) | PI3K/mTOR | The morpholine moiety forms a hydrogen bond with the backbone of Val 851 in PI3Kα, contributing to binding. nih.gov |

| Pyrazolopyrimidine derivatives | mTOR | Replacing a simple morpholine with a bridged morpholine increased selectivity for mTOR over PI3Kα by up to 26,000-fold. researchgate.net |

| Thiomorpholine-bearing compounds | Dipeptidyl peptidase IV (DPP-IV) | Derivatives showed inhibitory activity with IC₅₀ values as low as 3.40 µmol/L. jchemrev.com |

These examples underscore the value of the morpholin-3-one core in designing targeted enzyme inhibitors. The 5-(hydroxymethyl) substituent on the target compound provides a handle for creating libraries of derivatives, which could be used as probes to explore the structure-activity relationships (SAR) for a given enzyme target. e3s-conferences.org

Application in Catalysis and Ligand Design

The morpholine framework is not only significant in medicinal chemistry but also finds application in the field of catalysis, primarily through its use in the design of ligands for transition metal complexes. e3s-conferences.org The nitrogen and oxygen heteroatoms can act as coordination sites for metal ions. While specific applications of this compound in catalysis are not widely reported, the broader class of morpholine derivatives has been successfully used to create effective catalysts.

A key area where morpholine derivatives have been employed is in palladium-catalyzed cross-coupling reactions. For instance, a series of morpholine-liganded palladium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. nih.gov These complexes, derived from (NHC)Pd(II)(pyridine) precursors (PEPPSI-type), demonstrate the utility of morpholine as a ligand in organometallic chemistry. nih.gov The morpholine ligand can influence the stability and catalytic activity of the metal center. nih.gov The study also investigated the DNA-binding properties of these complexes, indicating their potential for applications beyond traditional catalysis. nih.gov

The table below details an example of a morpholine-liganded catalyst.

| Catalyst/Complex | Metal Center | Ligands | Application/Study |

| (NHC)Pd(II)morpholine complexes | Palladium (Pd) | N-Heterocyclic Carbene (NHC), Morpholine | Synthesis, characterization, and DNA-binding studies. nih.gov |

The presence of a hydroxymethyl group in this compound offers a functional handle that can be exploited in ligand design. This alcohol functionality could be used to tether the morpholine scaffold to other molecules or to a solid support, creating heterogeneous catalysts. Furthermore, the hydroxyl group itself could act as a coordinating group, potentially allowing the molecule to function as a bidentate ligand, binding to a metal center through both the ring nitrogen and the hydroxyl oxygen. This could lead to the formation of stable chelate rings, which often results in more robust and selective catalysts. The versatility of the morpholine scaffold continues to make it an attractive building block for the development of new ligands and catalysts. e3s-conferences.org

Future Research Directions and Emerging Opportunities

Exploration of Novel and More Efficient Synthetic Pathways

The development of robust and efficient synthetic routes to enantiomerically pure 5-(hydroxymethyl)morpholin-3-one is paramount for its broader application. Current synthetic strategies often involve multi-step sequences that can be lengthy and may not be amenable to large-scale production. Future research will likely focus on the development of novel catalytic and stereoselective methods to streamline its synthesis.

One promising avenue is the exploration of asymmetric catalytic reactions . For instance, the use of chiral catalysts in cyclization reactions could provide a direct and atom-economical route to the desired enantiomer. Research into chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has shown the potential of such approaches for creating chiral morpholinone structures. tandfonline.comresearchgate.net Adapting these methods for the synthesis of 5-substituted analogues like this compound could be a significant step forward.

Furthermore, the development of one-pot or tandem reactions could significantly improve synthetic efficiency. A strategy involving a domino reaction that combines cyclization and functional group installation in a single operational step would be highly desirable. For example, a concise synthesis of chiral 3-hydroxymethyl-5-isopropyl morpholines from valinol has been reported, demonstrating the feasibility of creating such structures from amino acid precursors. tandfonline.com Investigating similar strategies starting from readily available chiral synthons could lead to more practical and scalable syntheses of this compound.

A key challenge in the synthesis is the control of stereochemistry at the C5 position. Future synthetic efforts will need to address the stereoselective introduction of the hydroxymethyl group. This could be achieved through various strategies, including the use of chiral auxiliaries, substrate-controlled diastereoselective reactions, or enzymatic resolutions. A reported synthesis of the 5,6-dihydroxymorpholin-3-one fragment of a natural product highlights the successful application of acid-promoted hemiketalization/hemiaminalization with high diastereoselectivity, offering insights into controlling stereochemistry in this ring system. nih.gov

The following table summarizes potential novel synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, atom economy. | Catalyst design and optimization for the specific substrate. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Compatibility of reaction conditions for multiple steps. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions. | Enzyme stability and availability. |

| Substrate-Controlled Diastereoselective Synthesis | Utilization of existing chirality to control new stereocenters. | Design of appropriate chiral starting materials. |

Expansion of Reactivity Profiles for Diverse Functionalizations

The hydroxymethyl group at the C5 position of this compound is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules. Future research should focus on systematically exploring the reactivity of this group to expand the chemical space accessible from this building block.

The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a new set of derivatives with distinct reactivity. These oxidized forms can then participate in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formations, enabling the attachment of a wide array of substituents.

Furthermore, the hydroxymethyl group can be converted into a good leaving group , such as a tosylate or a mesylate, facilitating nucleophilic substitution reactions . This would allow for the introduction of various nucleophiles, including azides, halides, cyanides, and thiols, leading to a diverse library of functionalized morpholin-3-ones.

The development of selective functionalization strategies will be crucial. For instance, methods to selectively protect the hydroxymethyl group while performing reactions on the morpholinone ring, or vice versa, would provide greater control over the synthesis of complex derivatives. The introduction of the hydroxymethyl group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing solubility and providing new points for metabolic transformation. nih.gov

The following table outlines potential functionalization reactions:

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidation | PCC, DMP, TEMPO | Aldehydes, Carboxylic acids |

| Nucleophilic Substitution | TsCl, MsCl followed by Nu- | Ethers, Esters, Azides, Halides |

| Etherification | Williamson ether synthesis | Aryl or alkyl ethers |

| Esterification | Acyl chlorides, Carboxylic acids (Fischer) | Esters |

| Click Chemistry | Conversion to azide (B81097), followed by reaction with alkynes | Triazole-containing derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms presents a significant opportunity for the production and derivatization of this compound. These technologies can offer improved reaction control, enhanced safety, and higher throughput compared to traditional batch processes.

Flow chemistry is particularly well-suited for the synthesis of heterocyclic compounds. smolecule.comsigmaaldrich.com The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. For the synthesis of this compound, a continuous flow process could be designed to telescope multiple reaction steps, minimizing the need for isolation and purification of intermediates. nih.govuc.pt This would be particularly advantageous for reactions involving unstable or hazardous reagents. The synthesis of 5-hydroxymethylfurfural (B1680220) in a flow reactor demonstrates the potential of this technology for producing functionalized building blocks. sibran.ru

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives for high-throughput screening. By combining robotic liquid handling with parallel reactors, a large number of different reagents and reaction conditions can be explored in a short amount of time. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery programs. nih.govnih.gov The integration of online analytical techniques, such as mass spectrometry and NMR, can provide real-time monitoring of reaction progress and product formation.

The combination of flow chemistry and automated synthesis could lead to a fully automated "synthesis-to-screening" pipeline for the discovery of new bioactive molecules based on the this compound scaffold.

Advanced Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive building block for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and materials science.

In chemical biology , the hydroxymethyl group provides a convenient attachment point for the development of chemical probes . sigmaaldrich.comnih.gov These probes can be used to study biological processes, identify protein targets, and visualize molecular interactions within living cells. For example, the hydroxymethyl group could be functionalized with a fluorophore to create a fluorescent probe for imaging applications or with a reactive group for activity-based protein profiling. nih.gov The morpholinone scaffold itself can impart favorable properties such as cell permeability and metabolic stability.

In materials science , the bifunctional nature of this compound (possessing both a hydroxyl group and a lactam) makes it a potential monomer for the synthesis of novel polymers . Ring-opening polymerization of the morpholin-3-one (B89469) ring could lead to the formation of poly(ester-amide)s with tunable properties. The hydroxymethyl group could be used to introduce cross-linking sites or to append other functional groups to the polymer backbone, leading to materials with tailored thermal, mechanical, or biodegradable properties. The synthesis of polymers from morpholine-2,5-dione (B184730) derivatives has already been demonstrated, suggesting the feasibility of this approach.

The following table highlights potential advanced applications:

| Field | Application | Key Features of this compound |

| Chemical Biology | Fluorescent Probes | Attachment point for fluorophores, good cell permeability. |

| Chemical Biology | Affinity-Based Probes | Scaffold for presenting binding motifs, handle for linker attachment. |

| Materials Science | Biodegradable Polymers | Ring-opening polymerization of the lactam, potential for cross-linking. |

| Materials Science | Functional Materials | Introduction of specific functionalities via the hydroxymethyl group. |

Synergistic Approaches with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process is revolutionizing how new therapeutic agents are designed. These computational tools can be synergistically applied to the this compound scaffold to accelerate the identification of novel and potent drug candidates.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(hydroxymethyl)morpholin-3-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, morpholinone cores are functionalized using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine) for amide bond formation, as demonstrated in morpholin-2-one derivative synthesis . Hydroxymethyl groups can be introduced via reductive amination or hydroxyl protection/deprotection strategies. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield improvement.

Q. How can this compound be characterized to confirm its structural integrity and purity?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C NMR for functional group analysis), mass spectrometry (HRMS for molecular weight confirmation), and X-ray crystallography (for absolute stereochemistry, if crystalline). For purity assessment, employ HPLC with UV detection or charged aerosol detection (CAD). Reference standards from catalogs like Enamine Ltd. ensure analytical reliability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and monitoring degradation via LC-MS. Thermal stability can be assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Hydroxymethyl groups may undergo oxidation under basic conditions, requiring inert atmospheres or antioxidant additives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or transition state inaccuracies. Validate computational models (e.g., DFT calculations using Gaussian or MOE software) with experimental kinetics data. For example, compare predicted activation energies with observed reaction rates under controlled conditions .

Q. What strategies enable regioselective functionalization of the morpholin-3-one core for targeted derivative synthesis?

- Methodological Answer : Substituent positioning is controlled via directing groups or steric hindrance. For example, electron-withdrawing groups at the 5-position (e.g., hydroxymethyl) can direct electrophilic substitution to the 6-position. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic esters) allows selective modification, as seen in Rivaroxaban intermediate synthesis .

Q. How can advanced analytical techniques distinguish stereoisomers or tautomeric forms of this compound derivatives?

- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns resolves enantiomers. Dynamic NMR (DNMR) or variable-temperature studies identify tautomeric equilibria. X-ray crystallography provides definitive proof of stereochemistry, as applied in indole-2-one derivative studies .

Q. What methodologies are recommended for analyzing metabolic pathways or degradation products of this compound in biological systems?

- Methodological Answer : Use in vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS to track phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C or deuterium) aids in identifying hydroxylation or glucuronidation sites. For environmental degradation, employ QSAR (Quantitative Structure-Activity Relationship) models to predict hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。